5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one
Description
“5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” is a complex organic compound that features a variety of functional groups, including a dithiolane ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring
Properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4OS2/c18-17(19,20)14-11-15(22-12-21-14)23-6-8-24(9-7-23)16(25)4-2-1-3-13-5-10-26-27-13/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHJVUQFDHRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” would likely involve multiple steps, each targeting the formation of specific functional groups and the assembly of the final structure
Formation of the Dithiolane Ring: Starting with a suitable dithiolane precursor, such as 1,2-dithiolane-3-thione, the ring can be formed through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized using standard heterocyclic chemistry techniques, such as the Biginelli reaction or through condensation reactions involving trifluoromethylated precursors.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions or by cyclization of appropriate diamines.
Coupling Reactions: The final assembly of the compound would involve coupling the dithiolane, pyrimidine, and piperazine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolane ring, leading to the formation of disulfides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine and piperazine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing dithiolane structures exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic contexts. Studies have shown that dithiolane derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Dithiolane derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial membranes or inhibition of critical enzymatic processes within the pathogens. This makes it a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. The ability of dithiolanes to scavenge reactive oxygen species (ROS) could play a crucial role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, the unique structural features of 5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one allow it to be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of dithiolane units can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and flexible electronics .
Catalysis
The compound's ability to form stable metal complexes positions it as a potential ligand in catalytic processes. Dithiolane ligands can stabilize metal centers during catalysis, facilitating reactions such as hydrogenation or cross-coupling reactions in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors through:
Binding to Active Sites: The dithiolane ring could form covalent bonds with thiol groups in proteins.
Inhibition or Activation: The pyrimidine and piperazine rings might modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-(1,2-Dithiolan-3-yl)-1-(4-(trifluoromethyl)pyrimidin-4-yl)piperazine: Lacks the pentan-1-one moiety.
1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring.
Uniqueness
The presence of both the dithiolane and trifluoromethylated pyrimidine rings in the same molecule is unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
This outline provides a comprehensive framework for understanding and discussing the compound “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one”
Biological Activity
5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one, with the CAS number 2034406-79-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 448.57 g/mol. Its structure features a dithiolan moiety, which is known for contributing to various biological activities.
Biological Activity Overview
Recent studies have highlighted the compound's potential as a therapeutic agent, particularly in the context of inflammatory diseases and as a COX-II inhibitor.
The compound's mechanism primarily involves inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. Inhibition of COX-II is particularly significant as it is associated with pain and inflammation without affecting COX-I, which protects the gastric mucosa.
In Vitro Studies
A series of in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against COX-II. The IC50 values reported for various derivatives within this chemical class range from 0.52 μM to 22.25 μM, indicating varying levels of potency compared to established inhibitors like Celecoxib (IC50 = 0.78 μM) .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 5-(Dithiolan...) | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
In Vivo Studies
In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, one study reported a 64.28% inhibition of inflammation compared to a control group treated with Celecoxib .
Case Studies
A recent study focused on the synthesis and biological evaluation of dithiolan-based compounds identified several derivatives with enhanced anti-inflammatory properties. The study emphasized the importance of structural modifications in improving biological activity and selectivity .
Key Findings from Case Studies
- Compound Variants : Structural modifications led to improved selectivity towards COX-II.
- Therapeutic Potential : The dithiolan scaffold was highlighted as a promising motif for developing new anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 5-(1,2-Dithiolan-3-yl)-1-[4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]pentan-1-one?
- Methodological Answer : The compound requires multi-step synthesis, starting with the preparation of the pyrimidine-piperazine core followed by coupling with the dithiolane-containing pentanone moiety. Key steps include:
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Reaction Optimization : Use of anhydrous solvents (e.g., dimethylformamide or dichloromethane) under inert atmospheres to prevent oxidation of the dithiolane group .
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Catalysts : Palladium-based catalysts for Suzuki-Miyaura couplings or copper iodide for click chemistry in heterocyclic ring formation .
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Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and HPLC for final purity validation (>95%) .
Synthetic Step Key Parameters Yield Range Pyrimidine-piperazine core formation Reflux in ethanol, 12–24 hr 60–75% Dithiolane coupling Room temperature, argon atmosphere 40–55% Final purification HPLC (C18 column, acetonitrile/water) >95% purity
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm regiochemistry of the pyrimidine and dithiolane moieties. Look for characteristic shifts: ~160 ppm (C=O), 110–120 ppm (CF) in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for the trifluoromethyl group .
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity .
Q. What strategies are effective for resolving solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10 mM) followed by dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .
- Co-solvents : Ethanol or PEG-400 can enhance solubility in aqueous media without destabilizing the dithiolane ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
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Core Modifications : Systematically vary substituents on the pyrimidine (e.g., replace CF with Cl or Br) and piperazine (e.g., alkyl vs. aryl groups) to assess impact on target binding .
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Functional Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability assays (e.g., MTT) to correlate structural changes with activity .
Modification Biological Impact Reference CF → Cl on pyrimidine Increased kinase inhibition Piperazine N-substitution Alters membrane permeability
Q. What experimental approaches are suitable for elucidating the mechanism of action?
- Methodological Answer :
- Biochemical Assays : Measure inhibition constants () for putative targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data of homologous systems .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Batch Analysis : Compare compound purity and stability across studies; degradation products (e.g., oxidized dithiolane) may explain discrepancies .
Data Analysis and Validation
Q. What in vivo models are appropriate for preclinical evaluation?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess tumor growth inhibition .
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS, noting the compound’s susceptibility to metabolic oxidation .
Q. How can stability studies be designed to assess compound integrity under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC and LC-MS .
- Light Sensitivity : Protect from UV exposure to prevent dithiolane ring opening .
Methodological Validation
Q. What protocols ensure reproducibility in analytical method validation?
- Methodological Answer :
- HPLC Validation : Establish linearity (R > 0.99), precision (RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines .
- Interlaboratory Calibration : Share reference standards with collaborating labs to harmonize NMR and MS parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
